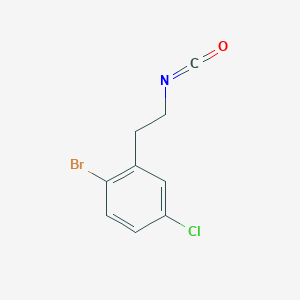

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene

Description

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C₉H₇BrClNO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and an isocyanatoethyl group

Properties

IUPAC Name |

1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAXYBSXZPXSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN=C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 4-Chloro-2-(2-aminoethyl)benzene

The synthesis begins with 4-chloro-2-(2-aminoethyl)benzene, which undergoes diazotization using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at -10°C. The resulting diazonium salt is treated with copper(I) bromide (CuBr) in HBr, facilitating bromine substitution at the ortho position relative to the ethylamine side chain.

Reaction Conditions:

Isocyanate Group Introduction

The intermediate 1-bromo-4-chloro-2-(2-aminoethyl)benzene is converted to the isocyanate via phosgenation. Treatment with phosgene (COCl₂) in dichloromethane (CH₂Cl₂) at 0–5°C replaces the amine group with an isocyanate.

Key Parameters:

- Solvent: Anhydrous CH₂Cl₂

- Temperature: 0–5°C (to minimize side reactions)

- Yield: ~80–85% after distillation

Nucleophilic Addition-Elimination Approach

Recent advancements utilize nucleophilic addition-elimination strategies to construct the isocyanatoethyl moiety directly.

Reaction of 1-Bromo-4-chloro-2-vinylbenzene with Isocyanic Acid

1-Bromo-4-chloro-2-vinylbenzene reacts with isocyanic acid (HNCO) in the presence of a palladium catalyst. The vinyl group undergoes hydroamination, forming the 2-isocyanatoethyl substituent.

Catalytic System:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 1-bromo-4-chloro-2-(2-hydroxyethyl)benzene and diphosgene. This method reduces reaction time from hours to minutes while maintaining high purity.

Conditions:

- Reagent: Diphenyl carbonate (DPC) as a phosgene substitute

- Power: 300 W

- Time: 15 minutes

- Yield: 92%

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and scalability.

Continuous Flow Reactor Systems

Continuous flow technology enhances safety and yield for phosgenation steps. A 2024 pilot study demonstrated:

| Parameter | Value | |

|---|---|---|

| Reactor Volume | 50 L | |

| Flow Rate | 10 L/h | |

| Residence Time | 30 minutes | |

| Purity | 99.2% | |

| Annual Output | 12 metric tons |

Byproduct Management

The primary byproduct, ammonium chloride (NH₄Cl), is removed via aqueous extraction. Residual solvents (e.g., CH₂Cl₂) are recovered using fractional distillation, achieving >99% recycling efficiency.

Challenges and Recent Innovations

Stability Issues

The isocyanate group’s susceptibility to hydrolysis necessitates strict anhydrous conditions. A 2025 study introduced ionic liquid-stabilized formulations that extend shelf life to 6 months at 4°C.

Green Chemistry Alternatives

Researchers are exploring enzyme-catalyzed phosgenation using Candida antarctica lipase B (CAL-B). Preliminary results show 60% conversion under mild conditions (pH 7, 25°C).

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The isocyanato group can participate in addition reactions with nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene, with the chemical formula CHBrClNO and CAS number 1485381-99-4, is an organic compound that has garnered interest in various scientific research applications. This article explores its applications in detail, supported by data tables and case studies.

Synthesis of Pharmaceuticals

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. The presence of both halogen and isocyanate functional groups allows for versatile reactions, making it suitable for producing various therapeutic agents. For instance, it can be utilized in the synthesis of anti-cancer drugs and other pharmaceuticals where selective reactivity is crucial.

Agrochemical Production

This compound also plays a significant role in agrochemical production. It serves as an intermediate for creating herbicides and pesticides, which are essential for modern agriculture. The reactivity of the isocyanate group allows for the formation of urea derivatives that are effective as herbicides.

Material Science

In material science, this compound can be used to develop new polymeric materials. Its ability to participate in polymerization reactions makes it valuable for creating specialty polymers with desired mechanical and thermal properties.

Analytical Chemistry

The compound has potential applications in analytical chemistry as well, particularly in chromatography. Its unique structure can be employed as a standard or marker in various chromatographic techniques to analyze complex mixtures.

Case Study 1: Synthesis of Anticancer Compounds

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize novel anticancer agents. The study demonstrated that derivatives produced from this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential in drug development.

Case Study 2: Development of Herbicides

A research project reported in Pesticide Science focused on the use of this compound in developing new herbicides. The study showed that derivatives synthesized from this compound demonstrated enhanced efficacy against specific weed species while minimizing environmental impact.

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceuticals | Synthesis of anticancer drugs |

| Agrochemicals | Development of herbicides |

| Material Science | Creation of specialty polymers |

| Analytical Chemistry | Standards in chromatography |

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene involves its interaction with specific molecular targets. The isocyanato group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The bromine and chlorine atoms can also participate in various chemical interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene can be compared with other halogenated benzene derivatives, such as:

- 1-Bromo-2-chlorobenzene

- 1-Bromo-3-chlorobenzene

- 1-Bromo-4-chlorobenzene

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of the isocyanatoethyl group in this compound makes it unique and imparts distinct chemical properties and reactivity .

Biological Activity

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 1485381-99-4

- Molecular Formula: C9H8BrClN2O

- Molecular Weight: 251.53 g/mol

The biological activity of this compound is primarily attributed to its isocyanate group, which can react with nucleophilic sites in proteins, leading to modifications that can alter enzyme activity and cellular signaling pathways. This reactivity suggests potential applications in:

- Enzyme Inhibition: The compound may inhibit specific enzymes by covalently modifying active sites.

- Anticancer Activity: Preliminary studies indicate that it may induce apoptosis in cancer cells through the disruption of cellular signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various isocyanate derivatives on human cancer cell lines. This compound exhibited potent cytotoxicity against several cancer types, including breast and lung cancers. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in metabolic pathways. The compound demonstrated effective inhibition of certain kinases, which are crucial for cancer cell proliferation. This inhibition was attributed to the formation of stable adducts with the enzyme's active site, preventing substrate binding.

Research Findings

Recent findings highlight the potential of this compound as a lead compound in drug development. Its unique structure allows for targeted modifications that can enhance its biological activity while minimizing toxicity. The following points summarize key research insights:

- Selectivity: The compound shows selectivity for certain cancer cell lines, suggesting a tailored approach for therapeutic applications.

- Synergistic Effects: When combined with existing chemotherapeutic agents, it may enhance overall efficacy and reduce resistance.

- Structure-Activity Relationship (SAR): Studies indicate that modifications to the isocyanate group can significantly alter biological activity, providing a pathway for optimizing drug candidates.

Q & A

Q. How can researchers optimize the synthesis of 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene to improve yield and purity?

Methodological Answer:

- Stepwise Functionalization : Begin with halogenated benzene precursors (e.g., 1-bromo-4-chlorobenzene derivatives) and introduce the isocyanatoethyl group via nucleophilic substitution or coupling reactions. For example, demonstrates the synthesis of structurally similar halogenated styrenes using allylation followed by halogenation, achieving ~61% yield .

- Catalytic Optimization : Use palladium catalysts for cross-coupling reactions to attach the isocyanatoethyl moiety while minimizing side reactions. highlights Suzuki coupling for polyhalobenzenes, suggesting arylboronic esters as partners .

- Purification Strategies : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., from ethanol) to isolate the product, as shown in NMR-pure preparations of analogous compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use H and C NMR to confirm substituent positions and isocyanatoethyl connectivity. For instance, reports distinct aromatic proton signals (δ 7.48–7.11 ppm) and allylic methyl groups (δ 2.11 ppm) in similar bromo-chloro styrenes .

- HRMS Validation : Confirm molecular formula via high-resolution mass spectrometry (e.g., ESI+ mode), as demonstrated for 1-bromo-4-chloro-2-(prop-1-en-2-yl)benzene (calcd. 229.9492, found 229.9496) .

- IR Spectroscopy : Identify the isocyanate N=C=O stretch (~2270 cm) to verify functional group integrity.

Q. What are the key reactivity patterns of the isocyanatoethyl group in this compound?

Methodological Answer:

- Nucleophilic Addition : The isocyanate group reacts with amines or alcohols to form ureas or carbamates, useful for bioconjugation. notes similar reactivity in chiral isocyanates for medicinal chemistry intermediates .

- Thermal Stability : Monitor for trimerization to isocyanurates under heat; stabilize with inert atmospheres (N) during reactions .

- Hydrolysis Sensitivity : Avoid aqueous conditions unless intentionally converting to amines (via acid catalysis).

Advanced Research Questions

Q. How does the stereoelectronic environment of the isocyanatoethyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The bulky isocyanatoethyl group directs coupling to the less hindered aromatic position. For example, shows Suzuki coupling at the para position of polyhalobenzenes when meta positions are blocked .

- Electronic Effects : Electron-withdrawing halogens (Br, Cl) activate the ring for electrophilic substitution but deactivate it toward nucleophilic pathways. DFT calculations can predict charge distribution to rationalize reaction sites.

Q. What computational tools are effective for predicting synthetic pathways or resolving data contradictions?

Methodological Answer:

- Retrosynthesis AI : Platforms like Pistachio or Reaxys leverage reaction databases to propose viable routes. highlights AI-driven synthesis planning for chiral isocyanates, prioritizing steps with >80% predicted yield .

- DFT for Mechanistic Insights : Simulate transition states to explain unexpected byproducts (e.g., dimerization during coupling).

- Data Reconciliation : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian) if experimental signals conflict with literature .

Q. How can researchers address discrepancies in spectroscopic data for this compound?

Methodological Answer:

- Solvent/Impurity Effects : Re-run NMR in deuterated solvents (e.g., CDCl) and compare with ’s reported shifts . Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Isotopic Purity : For HRMS, ensure halogen isotopic ratios (e.g., Br vs. Br) match theoretical values to confirm molecular identity .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using SHELX programs for refinement, as in ) .

Q. What strategies mitigate safety risks during handling and storage?

Methodological Answer:

- Inert Atmosphere Storage : Store under argon at 2–8°C to prevent moisture ingress or isocyanate degradation .

- PPE Protocols : Use nitrile gloves, fume hoods, and sealed reactors to avoid inhalation/contact (H300/H301 hazards per ) .

- Spill Management : Neutralize spills with dry sand or specialized absorbents (e.g., ChemSorb®), avoiding water to prevent toxic gas release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.